1-(2-bromoethyl)-2-(difluoromethoxy)benzene
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Overview
Description
1-(2-Bromoethyl)-2-(difluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromoethyl group and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2-(difluoromethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(difluoromethoxy)ethylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the ethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-2-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The difluoromethoxy group can be reduced to a methoxy group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 1-(2-Hydroxyethyl)-2-(difluoromethoxy)benzene.
Oxidation: 1-(2-Carboxyethyl)-2-(difluoromethoxy)benzene.
Reduction: 1-(2-Bromoethyl)-2-(methoxy)benzene.
Scientific Research Applications
1-(2-Bromoethyl)-2-(difluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is employed in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-2-(difluoromethoxy)benzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds with biological molecules. The difluoromethoxy group can influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
1-(2-Bromoethyl)-2-(difluoromethoxy)benzene can be compared with similar compounds such as:
1-(2-Chloroethyl)-2-(difluoromethoxy)benzene: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(2-Bromoethyl)-2-(methoxy)benzene:
1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, which can significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in the combination of the bromoethyl and difluoromethoxy groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
1342423-85-1 |
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Molecular Formula |
C9H9BrF2O |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
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